6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

Medicinal Chemistry Building Block Quality Analytical Consistency

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide (CAS 1451215-03-4) is a bicyclic heterocyclic building block comprising a fused imidazole–pyrazinone core. It exists as a crystalline hydrobromide salt with a molecular weight of 218.05 g mol⁻¹.

Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
Cat. No. B11890123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide
Molecular FormulaC6H8BrN3O
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESC1CN2C=CN=C2C(=O)N1.Br
InChIInChI=1S/C6H7N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1,3H,2,4H2,(H,8,10);1H
InChIKeyIPXLPIHMACUYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide: Procurement-Ready Building Block for Pharmaceutical Heterocycle Synthesis


6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide (CAS 1451215-03-4) is a bicyclic heterocyclic building block comprising a fused imidazole–pyrazinone core. It exists as a crystalline hydrobromide salt with a molecular weight of 218.05 g mol⁻¹ . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, notably for the preparation of 2,3-dibromo derivatives used in TEAD inhibitor programs [1] and as a core scaffold in kinase-targeted drug discovery (e.g., ERK, PI3K) [2]. Its commercial availability at defined purity grades and salt stoichiometry supports reproducible research and scale-up workflows.

Why 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Free Base Cannot Simply Replace the Hydrobromide Salt in Procurement


Although the free base (CAS 740082-70-6) shares the same core structure, it differs fundamentally in salt stoichiometry, molecular weight, purity profile, and reactivity. Substituting the hydrobromide salt with the free base introduces uncontrolled variables: the absence of the HBr counterion alters solubility in aqueous media [1], changes the exact mass for stoichiometric calculations (218.05 vs. 137.14 g mol⁻¹) , and may require additional acid activation in downstream transformations such as electrophilic bromination [2]. These differences can lead to irreproducible yields, impurity excursions, and invalidated analytical methods in regulated synthesis environments.

Quantitative Procurement Evidence for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide: Head-to-Head Data vs. Free Base and Brominated Analogs


Guaranteed Minimum Purity: Hydrobromide Salt ≥98% Outperforms Free Base 95% Specification

The hydrobromide salt is consistently supplied with a minimum purity of 98% (NLT 98%) across multiple reputable vendors . In contrast, the free base is commonly listed at 95% purity . This 3-percentage-point purity differential translates to a 60% reduction in total impurity burden (2% vs. 5%), a critical factor for sensitive coupling reactions where trace impurities can poison catalysts or generate difficult-to-remove byproducts.

Medicinal Chemistry Building Block Quality Analytical Consistency

Defined Storage Stability: Hydrobromide Salt Offers Validated 2-Year Shelf Life at 20 °C

The hydrobromide salt carries a manufacturer-specified shelf life of 2 years when stored at 20 °C . The free base, while listed with a 3-year shelf life at room temperature (RT) , lacks a tightly controlled temperature requirement, which may lead to variable degradation rates across different geographic storage sites. For procurement in regulated or semi-regulated environments, the explicit temperature-controlled stability statement reduces risk and facilitates quality audits.

Inventory Management Stability Testing GMP-like Storage

Streamlined Bromination: Hydrobromide Salt Eliminates Need for External HBr in Key TEAD Inhibitor Intermediate Synthesis

In the synthesis of 2,3-dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one, a critical intermediate for TEAD inhibitor programs, the hydrobromide salt reacts directly with N-bromosuccinimide (NBS) in DMF to afford the dibrominated product [1]. The free base would require addition of hydrobromic acid to generate the same reactive protonated species, adding an extra step and reagent cost. This internal acid source simplifies the protocol and reduces the risk of over-acidification or side reactions.

Synthetic Chemistry TEAD Inhibitors Process Simplification

Higher Molecular Weight Improves Weighing Accuracy for Microscale Synthesis

With a molecular weight of 218.05 g mol⁻¹, the hydrobromide salt is 59% heavier than the free base (137.14 g mol⁻¹) . For small-scale reactions (e.g., 0.1 mmol), the target mass is 21.8 mg versus 13.7 mg. This increase reduces the relative error associated with balance readability (±0.1 mg), improving stoichiometric precision from ~0.7% error (free base) to ~0.5% error (salt).

Process Chemistry Microscale Synthesis Stoichiometry Control

Procurement-Driven Application Scenarios for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide


Medicinal Chemistry: TEAD/PI3K/ERK Inhibitor Lead Optimization

The hydrobromide salt serves as the direct starting material for synthesizing 2,3-dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one, a key intermediate in TEAD inhibitor programs (WO2023280254A1). Its ≥98% purity ensures that downstream Suzuki or Sonogashira couplings proceed with minimal impurity interference, critical for generating high-quality structure–activity relationship (SAR) data .

Quality-Controlled Scale-Up and CRO/CMO Supply Chains

Contract research and manufacturing organizations benefit from the explicit 2-year/20 °C stability specification and ≥98% purity guarantee, which align with GMP-like inventory management and reduce the need for in-house re-purification. This translates to lower quality control overhead and faster batch release .

Microscale Parallel Synthesis and High-Throughput Experimentation

The 59% higher molecular weight of the hydrobromide salt improves weighing precision on microbalances, enabling accurate dispensing of sub-millimolar quantities for parallel synthesis arrays. This reduces stoichiometric drift across multiple reactions, enhancing reproducibility in high-throughput screening workflows .

Aqueous-Phase Reaction Development

The hydrobromide salt form enhances water solubility relative to the free base, facilitating homogeneous reaction conditions in aqueous or biphasic media. This property is particularly valuable for developing greener synthetic routes or for reactions requiring dissolution in physiological buffers for bioconjugation or prodrug synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.